molecular formula C13H22N2O2S B14150959 N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide CAS No. 861408-81-3

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide

Katalognummer: B14150959
CAS-Nummer: 861408-81-3
Molekulargewicht: 270.39 g/mol
InChI-Schlüssel: RGRQXHKTKPYWCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide is a chemical compound with a complex structure that includes an ethylamino group, an ethylphenyl group, and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide typically involves the reaction of 4-ethylphenylamine with ethylamine in the presence of methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: 4-ethylphenylamine reacts with ethylamine to form an intermediate.

    Step 2: The intermediate reacts with methanesulfonyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as recrystallization or chromatography to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(ethylamino)ethyl]-N-(4-methylphenyl)methanesulfonamide
  • N-[2-(methylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide
  • N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)ethanesulfonamide

Uniqueness

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

861408-81-3

Molekularformel

C13H22N2O2S

Molekulargewicht

270.39 g/mol

IUPAC-Name

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide

InChI

InChI=1S/C13H22N2O2S/c1-4-12-6-8-13(9-7-12)15(18(3,16)17)11-10-14-5-2/h6-9,14H,4-5,10-11H2,1-3H3

InChI-Schlüssel

RGRQXHKTKPYWCG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N(CCNCC)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.